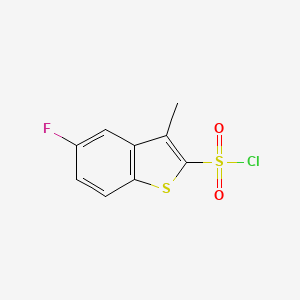

5-氟-3-甲基-1-苯并噻吩-2-磺酰氯

描述

The compound "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is a chemically synthesized molecule that appears to be related to the class of five-membered heterocyclic compounds containing a sulfonyl group. This class of compounds has been studied for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related five-membered heterocyclic compounds has been demonstrated through a novel method involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides . This method provides a one-step synthesis route to obtain compounds such as 2,3-dihydro-1-benzothiophene 1,1-dioxides and related structures in good yields. Although the specific synthesis of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" is not detailed, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

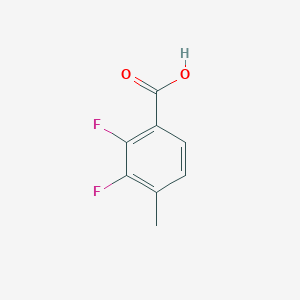

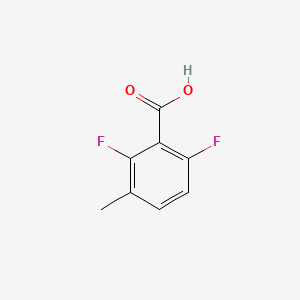

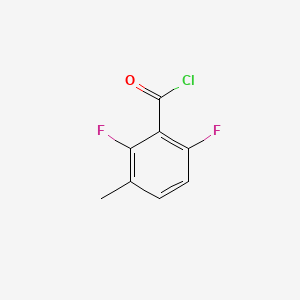

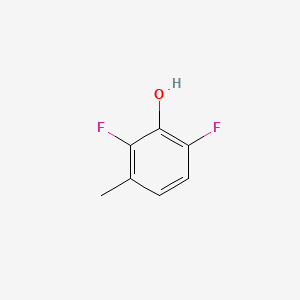

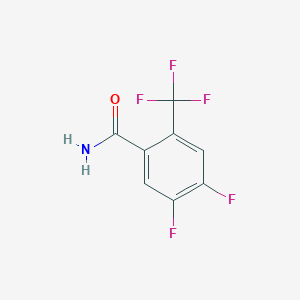

The molecular structure of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would likely feature a benzothiophene core with a sulfonyl chloride group at the 2-position and a fluorine atom at the 5-position. The presence of a methyl group at the 3-position would contribute to the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not provided, related compounds have been shown to undergo various reactions. For instance, [fluoro(sulfonyloxy)iodo]benzene, a compound with a similar sulfonyl and fluorine substitution pattern, has been reacted with acyclic olefins to yield 1,2-disulfonates and with methyl methacrylate to form isomeric α-fluoro-β-sulfonyloxy products . These reactions suggest that the sulfonyl and fluorine groups can act as reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride" would be influenced by its molecular structure. The presence of the sulfonyl chloride group would likely make the compound a good electrophile, susceptible to nucleophilic attack. The fluorine atom could affect the compound's acidity, lipophilicity, and metabolic stability, which are important parameters in drug design. The benzothiophene core may contribute to the compound's aromaticity and potential interactions with biological targets.

科学研究应用

光氧化还原催化级联环化

Yan等人(2018年)的研究探讨了磺酰氯的使用,包括类似于5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的化合物,在光氧化还原催化的级联环化中。这个过程合成了苯并噻吩和苯硒噻吩,展示了磺酰氯在常温下有机合成中的潜力(Yan et al., 2018)。

磺化衍生物的合成

Courtin(1982年)报告了氟苯胺的磺化衍生物的合成,这些衍生物可以与5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的化学类联系起来。这项研究突出了与类似化合物5-氟-3-甲基-1-苯并噻吩-2-磺酰氯相关的更广泛的化学途径和合成方法(Courtin,1982年)。

SuFEx可点击试剂

Leng和Qin(2018年)开发了一种新的氟磺化试剂,1-溴乙烯-1-磺酰氟,与5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的功能团相关。这种化合物作为三电亲和体和硫(六)氟交换(SuFEx)可点击材料,用于选择性合成磺酰氟异噁唑(Leng & Qin, 2018)。

基因毒性杂质的合成和定量

Katta等人(2017年)在埃司西酞普兰草酸盐中合成和定量了与5-氟-3-甲基-1-苯并噻吩-2-磺酰氯相关的基因毒性杂质。这项研究强调了在制药化合物中控制和理解潜在基因毒性杂质的重要性(Katta et al., 2017)。

具有拮抗活性的芳基磺酰胺衍生物

Kalinowska‐Tłuścik等人(2018年)对芳基磺酰胺衍生物进行了研究,包括类似于5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的结构,用于它们在治疗痴呆等疾病中的拮抗活性。这表明了类似化合物在药物应用中的作用(Kalinowska‐Tłuścik等人,2018年)。

荧光光谱测定

Elokely等人(2011年)开发了一种荧光光谱法,用于定量估计具有类似于5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的功能团的药物。这项研究突出了在确定药物浓度和了解其性质方面的分析应用(Elokely et al., 2011)。

苯并噻吩磺酮的生物降解

Bressler等人(1999年)研究了一种丝状细菌对苯并噻吩磺酮的生物降解。这项研究可能为类似于5-氟-3-甲基-1-苯并噻吩-2-磺酰氯的化合物对环境和生态的影响提供见解(Bressler et al., 1999)。

属性

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXCKVUFYURAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379112 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404964-34-7 | |

| Record name | 5-Fluoro-3-methylbenzo[b]thiophene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)